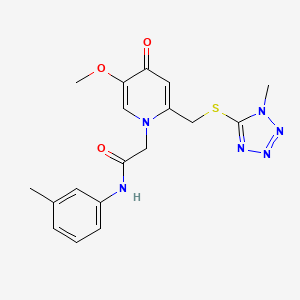![molecular formula C16H22BrN3O3 B2789034 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379950-46-4](/img/structure/B2789034.png)
5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring via an oxymethyl group, and further connected to an oxan-4-yl methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The initial step often includes the bromination of pyrimidine to obtain 5-bromopyrimidine. This is followed by the formation of the oxymethyl linkage with piperidine.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyrimidine moiety, potentially converting it to a pyrimidine derivative.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bromopyrimidine moiety is particularly of interest due to its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The piperidine ring provides structural stability, while the oxan-4-yl methanone group enhances its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Uniqueness
Compared to similar compounds, 5-Bromo-2-{[1-(oxane-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine stands out due to its unique combination of functional groups. The presence of the oxan-4-yl methanone group provides additional chemical reactivity and potential for further functionalization, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c17-14-8-18-16(19-9-14)23-11-12-2-1-5-20(10-12)15(21)13-3-6-22-7-4-13/h8-9,12-13H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGGYHXUUITEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2788956.png)
![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788959.png)

![11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2788961.png)

![2,4-Dichloro-5-(pentan-2-ylsulfamoyl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2788965.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788971.png)

